molecular formula C5H14Cl2N2O B2781446 (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride CAS No. 2445749-46-0

(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride

Cat. No.: B2781446
CAS No.: 2445749-46-0
M. Wt: 189.08
InChI Key: SJLRDSYIJUETQL-ALUAXPQUSA-N
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Description

(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride is a chiral piperidine derivative of high value in pharmaceutical research and medicinal chemistry. This compound serves as a crucial synthetic intermediate and versatile building block for the construction of more complex molecules. Its defined stereochemistry at the 3- and 4-positions is essential for imparting specific three-dimensional structure to drug candidates, which is a critical factor in optimizing binding affinity and selectivity for biological targets. The aminopiperidine scaffold is a privileged structure found in a wide range of bioactive compounds, and this specific stereoisomer is frequently employed in the development of inhibitors for various enzymes, including kinases and proteases. Research into related piperidine structures highlights their application in targeting the central nervous system, as well as in antiviral and anticancer therapies. The dihydrochloride salt form enhances the compound's stability and solubility, making it more suitable for use in biological assays and high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLRDSYIJUETQL-ALUAXPQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. For instance, the preparation method described in patent CN105237463A involves a series of steps including condensation, reduction, and crystallization to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

    Reduction: Reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • Research indicates that (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride may influence neurotransmitter systems, making it a candidate for studies related to neurological disorders. Its stereochemistry plays a critical role in its binding affinity to biological targets, potentially affecting various biochemical pathways.
  • Anticancer Activity :
    • Studies have shown that piperidine derivatives exhibit anticancer properties. For instance, compounds related to (3R,4R)-3-Aminopiperidin-4-ol have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure allows it to interact with specific protein targets involved in cell proliferation and survival.
  • Enzyme Inhibition :
    • (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has demonstrated potential as an enzyme inhibitor. It can act on various biological receptors and enzymes, influencing metabolic pathways that are crucial for disease progression . The compound's unique stereochemistry enhances its specificity and potency as an inhibitor.

Synthesis of Chiral Ligands

A study highlighted the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols through regio- and stereospecific reactions. These compounds are promising as chiral ligands in asymmetric synthesis and catalysis, which are critical in developing new pharmaceuticals .

Cancer Therapeutics

In a recent study focusing on cancer therapy, derivatives of (3R,4R)-3-Aminopiperidin-4-ol were evaluated for their cytotoxic effects on tumor cells. The results indicated that these compounds could inhibit tumorsphere formation and reduce cell viability in specific cancer cell lines, demonstrating their potential as anticancer agents .

Autoimmune Disorders

Research into autoimmune disorders has identified the compound's role in modulating immune responses. It was shown that certain derivatives could inhibit citrullination processes associated with inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. These findings suggest therapeutic avenues for managing such conditions through targeted enzyme inhibition .

Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary Application
(3R,4R)-3-Aminopiperidin-4-olAmino alcoholNeuropharmacology
Cl-amidinePAD inhibitorAutoimmune disease treatment
Benzylamine derivativesPiperidine derivativeAnticancer activity

Mechanism of Action

The mechanism of action of (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3R,4S)-4-(Aminomethyl)piperidin-3-ol Dihydrochloride (CAS: 1419101-21-5)
  • Structure: Differs by an aminomethyl substituent at position 4 (S configuration) instead of hydroxyl.
  • Properties :
    • Molecular Formula: C₆H₁₃N₂O·2HCl (MW: 213.10 g/mol)
    • Solubility: Similar aqueous solubility but distinct stereochemical interactions in receptor binding .
  • Applications : Used in synthesizing spirocyclic compounds for neurological targets .
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 477600-68-3)
  • Structure: Benzyl and methyl substituents replace hydroxyl/amino groups.
  • Properties :
    • Molecular Formula: C₁₄H₂₂N₂·2HCl (MW: 291.26 g/mol)
    • Melting Point: 210–215°C (fusion) .
  • Applications: Intermediate for immunosuppressants targeting JAK3 pathways .

Functional Group Analogs

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 1062580-52-2)
  • Structure : Lacks hydroxyl group but includes benzyl and methyl groups.
  • Properties :
    • Melting Point: 202–206°C; [α]D²⁵ = +93° (c 0.1, MeOH) .
  • Applications : Key intermediate in Tofacitinib (JAK inhibitor) synthesis .
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS: 2227197-87-5)
  • Structure : Spirocyclic framework with oxa-azaspiro ring.
  • Properties :
    • Molecular Formula: C₁₀H₁₈N₂O·2HCl (MW: 255.18 g/mol)
    • Purity: >95% .
  • Applications : Explored in CNS drug discovery due to enhanced blood-brain barrier penetration .

Physicochemical Properties

Compound (CAS) Molecular Formula Melting Point (°C) [α]D²⁵ (c, solvent) Solubility Profile
Target (1007596-94-2) C₅H₁₂N₂O·2HCl N/A N/A Aqueous acid, DMSO, MeOH
(3R,4S)-4-(Aminomethyl) analog (1419101-21-5) C₆H₁₃N₂O·2HCl N/A N/A Similar to target
Tofacitinib intermediate (1062580-52-2) C₁₄H₂₂N₂·2HCl 202–206 +93° (0.1, MeOH) MeOH, CH₂Cl₂
(3S,4S)-Benzyl derivative (477600-68-3) C₁₄H₂₂N₂·2HCl 210–215 N/A Limited aqueous solubility

Biological Activity

(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride is a chiral compound belonging to the piperidine class, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C₆H₁₂Cl₂N₂O
  • Molecular Weight: Approximately 171.08 g/mol

Synthesis Methods:
The synthesis of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride typically involves:

  • Chiral Starting Materials: Use of chiral precursors to ensure the desired stereochemistry.
  • Catalytic Processes: Employing catalysts to enhance yield and purity.
  • Common Reactions:
    • Condensation followed by reduction .
    • Crystallization for purification.

The compound primarily acts as a ligand in enzyme-substrate interactions, influencing various biochemical pathways. Its specific stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity, which can lead to inhibition or activation of enzymatic pathways .

Therapeutic Applications

  • Neurological Disorders: Investigated for potential therapeutic effects in conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
  • Cancer Therapy: Exhibits anticancer properties through mechanisms such as apoptosis induction in tumor cells . It has shown promising results in enhancing the efficacy of existing cancer treatments.
  • Enzyme Inhibition: The compound has been identified as a potential inhibitor for various enzymes, contributing to its utility in drug design.

Case Studies

  • Alzheimer's Disease Research:
    • A study demonstrated that derivatives of piperidine compounds, including (3R,4R)-3-Aminopiperidin-4-ol, showed significant inhibition of cholinesterase enzymes, essential for managing symptoms of Alzheimer's disease .
  • Anticancer Activity:
    • Research indicated that piperidine derivatives could enhance cytotoxicity against specific cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) compared to standard treatments like bleomycin .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-olHydroxymethyl group at position 4Different reactivity profile
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triolMultiple hydroxymethyl groupsEnhanced solubility and bioactivity
(S or R)-ethyl piperidine-3-carboxylateCarboxylate functional groupPotential for chiral optimization

This table illustrates how variations in structure can lead to differences in biological activity and chemical reactivity among related compounds.

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